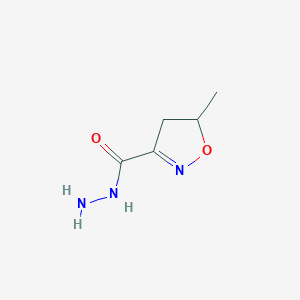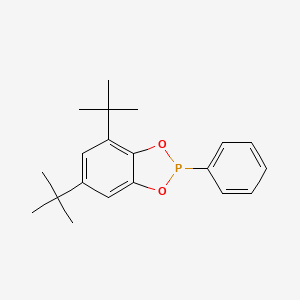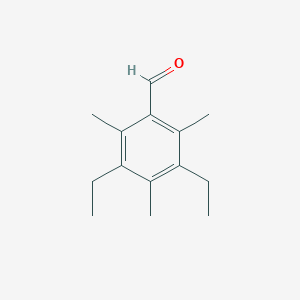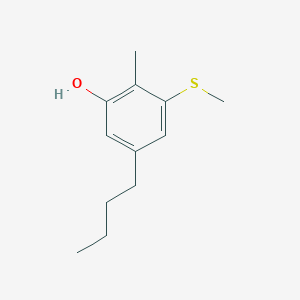![molecular formula C15H25NO3 B14395373 4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one CAS No. 89928-17-6](/img/structure/B14395373.png)
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a nitro group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the nitration of cyclohexane derivatives followed by alkylation and cyclization reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent steps include purification processes such as recrystallization and distillation to achieve the required quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized cyclohexane derivatives.
Scientific Research Applications
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
4-Nitrocyclohexanone: Similar in structure but lacks the additional cyclohexyl ring.
2-(4-Nitrophenyl)propan-2-ol: Contains a nitro group and a propan-2-yl group but differs in the aromatic ring structure.
4-Nitrocyclohexylamine: A reduced form with an amino group instead of a nitro group.
Uniqueness
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one is unique due to its dual cyclohexyl rings and the presence of a nitro group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
89928-17-6 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
4-[2-(4-nitrocyclohexyl)propan-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C15H25NO3/c1-15(2,12-5-9-14(17)10-6-12)11-3-7-13(8-4-11)16(18)19/h11-13H,3-10H2,1-2H3 |
InChI Key |
YGNVDUBATWLOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)[N+](=O)[O-])C2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)

![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)



![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)


![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)


